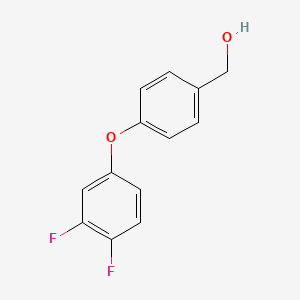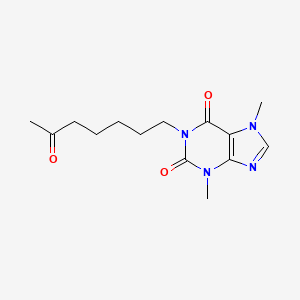
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methyl group at the fourth position of the proline ring, which significantly influences its chemical properties and biological activities. It is widely used in various fields, including organic synthesis, medicinal chemistry, and peptide research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylproline methyl ester typically involves the protection of the amino group of proline, followed by the introduction of a methyl group at the fourth position. One common method is the use of Evans asymmetric alkylation, which provides high stereoselectivity. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide (MeI) as the methylating agent .
Industrial Production Methods: Industrial production of 4-methylproline methyl ester may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor in the synthesis of bioactive peptides and proteins.
Medicine: It is involved in the development of therapeutic agents, including potential anticancer and antiviral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-methylproline methyl ester involves its incorporation into peptides and proteins, where it influences their structure and function. The presence of the methyl group at the fourth position can affect the folding and stability of peptides, thereby modulating their biological activity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
4-Hydroxyproline methyl ester: Similar in structure but with a hydroxyl group instead of a methyl group.
4-Fluoroproline methyl ester: Contains a fluorine atom at the fourth position.
4-Oxoproline methyl ester: Features a keto group at the fourth position.
Uniqueness: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group, which imparts distinct chemical and biological properties. Its high stereoselectivity and versatility in synthetic applications make it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl 4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(8-4-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
Clave InChI |
SYHDOELXGHCIOB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazole-4-carboxylic acid](/img/structure/B8469658.png)


![(7S,8aS)-2-[(tert-butoxy)carbonyl]-octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B8469685.png)










